molecular formula C14H14O3 B14222280 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one CAS No. 819884-01-0

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one

Katalognummer: B14222280
CAS-Nummer: 819884-01-0
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: YESURMWYVATJKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one is a complex organic compound that belongs to the class of furans. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a cyclohepta[b]furan ring system with a 3-methylbutanoyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a metal-free one-flask synthesis approach can be employed, which integrates cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in one step . This method is advantageous due to its efficiency, mild reaction conditions, and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one is unique due to its cyclohepta[b]furan ring system and the presence of a 3-methylbutanoyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other furan derivatives.

Eigenschaften

CAS-Nummer

819884-01-0

Molekularformel

C14H14O3

Molekulargewicht

230.26 g/mol

IUPAC-Name

3-(3-methylbutanoyl)cyclohepta[b]furan-2-one

InChI

InChI=1S/C14H14O3/c1-9(2)8-11(15)13-10-6-4-3-5-7-12(10)17-14(13)16/h3-7,9H,8H2,1-2H3

InChI-Schlüssel

YESURMWYVATJKB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C1=C2C=CC=CC=C2OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.